molecular formula C20H19ClN2O B13375350 2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile

2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile

Cat. No.: B13375350
M. Wt: 338.8 g/mol
InChI Key: YJMANRBOTBHZFP-LGMDPLHJSA-N
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Description

2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile is an organic compound with a complex structure that includes a chlorobenzoyl group, a diethylamino group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-(diethylamino)benzaldehyde in the presence of a base to form an intermediate, which is then reacted with acrylonitrile under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzoyl)-3-[4-(diethylamino)phenyl]acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19ClN2O

Molecular Weight

338.8 g/mol

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C20H19ClN2O/c1-3-23(4-2)19-11-5-15(6-12-19)13-17(14-22)20(24)16-7-9-18(21)10-8-16/h5-13H,3-4H2,1-2H3/b17-13-

InChI Key

YJMANRBOTBHZFP-LGMDPLHJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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